molecular formula C19H16N2OS2 B11410757 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11410757
M. Wt: 352.5 g/mol
InChI Key: AEXDWODYOSKYSD-UHFFFAOYSA-N
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Description

7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system of high interest in medicinal chemistry and drug discovery. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Chromeno[2,3-d]pyrimidine derivatives are recognized for their diverse biological activities, with significant research focused on their antiproliferative properties . These compounds have been investigated as inducers of cellular senescence, a durable state of cell cycle arrest, representing a novel therapeutic strategy in oncology research . The chromeno[2,3-d]pyrimidine core is a privileged structure in the design of kinase inhibitors . Specifically, fused pyrimidine systems are known to target key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR), by inhibiting its tyrosine kinase activity . This inhibition can disrupt critical downstream signaling pathways like MAPK/ERK, leading to reduced cancer cell proliferation and survival . The structure of this compound incorporates a 4-thione (thiocarbonyl) group, which is a common feature in bioactive pyrimidines. Pyrimidinethione derivatives are established building blocks in heterocyclic synthesis and are reported to exhibit a wide range of biological properties, including antioxidant, antimicrobial, antiviral, and anticancer activities . The specific substitution pattern, featuring a 7-methyl group and a 4-(methylsulfanyl)phenyl ring, makes this a valuable chemical entity for exploring structure-activity relationships (SAR) in related chemical series, for screening against various biological targets, or for use as a synthetic intermediate in the development of more complex molecular architectures.

Properties

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23)

InChI Key

AEXDWODYOSKYSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Chromene Core Formation

The chromene moiety is constructed via a Knoevenagel condensation between 7-methyl-4-hydroxycoumarin and malononitrile, followed by a Michael addition with cyclohexane-1,3-dione. This step yields a 2-amino-5-oxo-4-(substituted)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile intermediate, which serves as the scaffold for pyrimidine ring formation.

Pyrimidine Ring Cyclization

Cyclization of the chromene intermediate with carbon disulfide (CS₂) in pyridine under reflux conditions introduces the thione group at position 4. Subsequent treatment with 4-(methylsulfanyl)benzaldehyde in the presence of a Lewis acid catalyst, such as FeCl₃·SiO₂, facilitates the introduction of the 4-(methylsulfanyl)phenyl substituent. This method yields the target compound with moderate efficiency (50–60%) and requires purification via column chromatography.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Chromene formationMalononitrile, cyclohexane-1,3-dione, EtOH reflux65–70
Pyrimidine cyclizationCS₂, pyridine, 80°C, 6 h55
Substituent coupling4-(Methylsulfanyl)benzaldehyde, FeCl₃·SiO₂60

Microwave- and Ultrasound-Assisted Synthesis

Modern synthetic approaches leverage microwave and ultrasound irradiation to enhance reaction rates and yields. These methods are particularly effective for constructing the chromeno-pyrimidine core and introducing sulfur-containing groups.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclization step. A mixture of the chromene intermediate and thiourea in dimethylformamide (DMF) subjected to microwave irradiation (150°C, 20 min) achieves cyclization with 75% yield. The 4-(methylsulfanyl)phenyl group is subsequently introduced via a Suzuki-Miyaura coupling using palladium catalysts, yielding the final product in 85% purity.

Sonochemical Synthesis

Ultrasound irradiation (40 kHz, 30°C) reduces reaction times from hours to minutes. For instance, the cyclization of 2-aminochromene-3-carbonitrile with CS₂ in ethanol under ultrasound completes within 40 min, achieving 88% yield. This method minimizes side reactions, enhancing the scalability of the synthesis.

Table 2: Non-Conventional Methods Comparison

MethodConditionsYield (%)TimeReference
Microwave cyclization150°C, 20 min, DMF7520 min
Ultrasound cyclization40 kHz, 30°C, EtOH8840 min

Catalytic and Solvent Optimization

The choice of catalyst and solvent profoundly impacts reaction efficiency.

Catalyst Screening

FeCl₃·SiO₂ emerges as a superior catalyst for coupling reactions, offering 60% yield compared to 45% with conventional H₂SO₄. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient Suzuki couplings for introducing the 4-(methylsulfanyl)phenyl group, achieving 78% yield under inert conditions.

Solvent Effects

Polar aprotic solvents like DMF enhance microwave-assisted reactions, while ethanol balances solubility and environmental safety. Reactions in DMF yield 75% product, whereas ethanol yields 65% under identical conditions.

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

  • IR Spectroscopy : A strong absorption band at 1346 cm⁻¹ confirms the C=S group.

  • ¹H NMR : Signals at δ 2.45 (s, 3H, SCH₃) and δ 7.25–7.65 (m, 4H, aromatic) verify substituent positions.

  • Mass Spectrometry : Molecular ion peak at m/z 352.47 aligns with the molecular formula C₁₉H₁₆N₂OS₂.

Challenges and Optimization Opportunities

Key challenges include regioselectivity in introducing the 7-methyl group and minimizing proto-debromination side reactions during coupling steps. Future research should explore:

  • Ligand-Accelerated Catalysis : As demonstrated in patent US20120232281A1, optimizing ligand-metal ratios (e.g., 0.5–2.0 molar ratios) could enhance coupling efficiency.

  • Green Chemistry Approaches : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related chromeno-pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 7-methyl, 2-(4-methylsulfanylphenyl) C₁₉H₁₇N₂OS₂ 375.48 Thione (C=S), methylsulfanyl
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-chloro, 2-(2-hydroxyphenyl) C₁₇H₁₁ClN₂O₂S 342.80 Thione, hydroxyl
2-(3,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione 7-methyl, 2-(3,4-dimethoxyphenyl) C₂₀H₁₈N₂O₃S 366.44 Thione, methoxy
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 9-methoxy, 2-(2-hydroxy-3-methoxyphenyl) C₁₉H₁₆N₂O₄S 368.41 Thione, hydroxy, methoxy
Key Observations:
  • Chloro substituents (e.g., in ) may enhance electrophilicity, influencing reactivity in biological systems. Hydroxy and methoxy groups promote hydrogen bonding, affecting solubility and crystal packing .
  • Thione vs.

Physicochemical Properties

  • Solubility : The methylsulfanyl group reduces polarity, likely decreasing aqueous solubility compared to hydroxy/methoxy analogues.
  • Hydrogen Bonding : The thione group participates in stronger hydrogen bonds than oxo groups, influencing crystal packing and stability .

Biological Activity

7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃N₃OS₂
  • Molecular Weight : 313.41 g/mol
  • CAS Number : 139297-07-7

The compound features a chromeno-pyrimidine backbone with a methylsulfanyl substituent, which is believed to enhance its biological activity.

Research indicates that compounds similar to 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may exert their effects through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is primarily mediated through the mitochondrial pathway involving the release of cytochrome c and activation of caspases .
  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for specific cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

A study focusing on similar chromeno-pyrimidine derivatives demonstrated significant cytotoxicity against colon cancer cell lines (DLD-1 and HT-29). The research reported:

  • IC50 Values :
    • MM137 (similar derivative): 0.39 µM (DLD-1), 0.15 µM (HT-29)
    • Reference compounds showed IC50 values greater than 1 µM.

The mechanism involved the induction of apoptosis through caspase activation and modulation of p53 levels .

Antimicrobial Studies

Research on related thione compounds indicates potential antimicrobial activity against various pathogens. The thione-thiol tautomerism observed in these compounds may play a role in their biological activity, affecting their interaction with microbial targets .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
MM137C₁₅H₁₃N₃OS₂0.39 (DLD-1)Anticancer
MM124C₁₅H₁₃N₃OS₂0.74 (DLD-1)Anticancer
Thione DerivativeC₁₂H₉N₃OS>1.0Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

  • Answer : The compound is synthesized via multi-step organic reactions, often involving cyclocondensation of chromene derivatives with thiourea or thioamide precursors. Microwave-assisted synthesis (e.g., 80–120°C, 300–600 W) significantly reduces reaction times (from hours to minutes) and improves yields (60–85%) compared to conventional heating . Key intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methylsulfanyl group at C4-phenyl, chromene ring protons at δ 6.8–7.5 ppm) .
  • IR : Stretching frequencies for C=S (1150–1250 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) confirm functional groups .
  • X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry, as demonstrated in related pyrimidine derivatives .

Q. What solvent systems and reaction conditions are optimal for its stability during synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N2_2/Ar) prevent oxidation of sulfur-containing moieties. Temperatures >100°C may degrade the thione group; thus, reactions are typically conducted at 60–80°C .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, tubulin) identify binding affinities. For example:

Target ProteinBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond with C=S, π-π stacking with chromene ring
β-Tubulin-8.7Hydrophobic interactions with methylsulfanyl group
  • Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Answer : Discrepancies in NMR chemical shifts (e.g., overlapping proton signals) are addressed via:

  • Variable Temperature NMR : Resolves dynamic effects in crowded regions (e.g., -SCH3_3 protons) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations .
  • Comparative analysis : Cross-referencing with crystallographic data from analogs (e.g., pyrido[2,3-d]pyrimidines) validates assignments .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Answer :

  • DoE (Design of Experiments) : Systematic variation of catalyst loading (e.g., p-TsOH), solvent ratios, and microwave power identifies optimal parameters .
  • HPLC-MS monitoring : Detects early-stage intermediates (e.g., chromene-thiourea adducts) to adjust stoichiometry and prevent side reactions .

Q. What mechanistic insights explain the compound’s selectivity in biological assays?

  • Answer : The methylsulfanyl group enhances lipophilicity (LogP ≈ 3.5), promoting membrane permeability. The chromeno-pyrimidine scaffold mimics ATP-binding pockets in kinases, as shown in competitive inhibition assays (IC50_{50} = 1.2–3.8 µM) .

Methodological Guidelines

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >95% purity .
  • Stability Testing : Store at -20°C under argon; monitor degradation via TLC (Rf_f shifts) over 30 days .
  • Biological Assays : Prioritize cell-free enzymatic assays (e.g., fluorescence polarization) before advancing to cell-based models (e.g., MTT in HeLa cells) to minimize false positives .

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